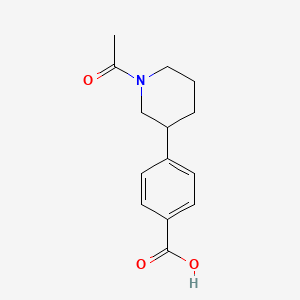

4-(1-Acetyl-piperidin-3-yl)-benzoic acid

Description

4-(1-Acetyl-piperidin-3-yl)-benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 1-acetyl-piperidin-3-yl group.

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

4-(1-acetylpiperidin-3-yl)benzoic acid |

InChI |

InChI=1S/C14H17NO3/c1-10(16)15-8-2-3-13(9-15)11-4-6-12(7-5-11)14(17)18/h4-7,13H,2-3,8-9H2,1H3,(H,17,18) |

InChI Key |

ASBPUOQPGRQGOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Natural Sources ()

Compounds isolated from Delphinium brunonianum (囊距翠雀花) include benzoic acid derivatives with diverse substituents (Table 1). For example:

- Compound 1: Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester

- Compound 3: Benzoic acid 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methyl ester

Key Insight: The acetyl-piperidin group in the target compound confers distinct steric and electronic properties compared to the methoxy or amino-substituted natural derivatives, which may alter metabolic stability or target selectivity .

Hydroxybenzoic Acid Derivatives ()

Hydroxybenzoic acids (e.g., 3,4-dihydroxybenzoic acid) exhibit antioxidant activity due to phenolic hydroxyl groups. In contrast, this compound lacks hydroxyl substituents but includes a basic piperidine ring, which may modulate solubility or interactions with biological targets (Table 3).

Key Insight: The absence of hydroxyl groups in the target compound limits antioxidant utility but may enhance stability under physiological conditions compared to polyphenolic analogs .

Research Implications and Data Gaps

Comparative studies with analogs highlight:

- Toxicity : Likely lower than benzyl-substituted piperidines ().

- Lipophilicity : Intermediate between hydroxybenzoic acids and propoxyacetyl derivatives.

- Synthetic Utility : Versatility in modifying the acetyl or piperidine groups for target-specific optimization.

Recommendation : Further studies should evaluate its pharmacokinetic profile and biological targets, leveraging insights from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.